molecular formula C24H26N2O6S B2586527 8-[3-(Benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866866-31-1

8-[3-(Benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B2586527
M. Wt: 470.54
InChI Key: LGXUIFOFQGWLOV-UHFFFAOYSA-N
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Description

The compound “8-[3-(Benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C24H26N2O6S and a molecular weight of 470.53804 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzenesulfonyl group attached to a quinoline ring, which is further connected to a 1,4-dioxa-8-azaspiro[4.5]decane ring .

Scientific Research Applications

Structural and Synthetic Applications

  • Synthesis and Structural Analysis : Research has demonstrated the versatility of azaspiro and dioxa-azaspiro compounds in organic synthesis, especially in forming complex molecular structures with potential for further functionalization. For example, studies on aziridination and 1,3-dipolar cycloaddition reactions highlight the synthetic utility of azaspiro and related compounds in constructing spirotetrahydrofuran and spirocyclic frameworks, important in medicinal chemistry (Albar et al., 1997).

  • Crystallographic Insights : Crystallographic analysis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives has provided insights into the molecular conformations and intermolecular interactions guiding their structural stability and reactivity. These studies help in understanding the three-dimensional arrangement of atoms and the potential for engaging in biological interactions (Fun et al., 2011).

Potential Biological Applications

  • Biological Evaluation for Medical Imaging : A derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been synthesized and evaluated as a σ1 receptor ligand for potential use in tumor imaging. This compound demonstrated high affinity for σ1 receptors, suggesting applications in diagnostic imaging to identify and track tumor growth or response to therapy (Xie et al., 2015).

  • Caged Compound for Zn2+ Detection : The synthesis and study of a "caged" Zn2+ probe based on a benzenesulfonyloxy-quinolinyl-methyl-pendant cyclen demonstrated the ability to undergo hydrolytic uncaging upon complexation with Zn2+, indicating its utility in fluorescence-based detection of zinc ions in biological systems (Aoki et al., 2008).

properties

IUPAC Name

8-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-29-20-14-18-19(15-21(20)30-2)25-16-22(33(27,28)17-6-4-3-5-7-17)23(18)26-10-8-24(9-11-26)31-12-13-32-24/h3-7,14-16H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXUIFOFQGWLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCC5(CC4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(Benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

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